molecular formula C15H17N B8741868 Methylphenylphenethylamine

Methylphenylphenethylamine

Cat. No. B8741868
M. Wt: 211.30 g/mol
InChI Key: HPCUOTQJNQXHAG-UHFFFAOYSA-N
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Patent
US06222073B1

Procedure details

According to GWM, 0.011 mol (=1.20 ml) of N-methylaniline and 0.011 mol (=1.00 ml) of styrene are reacted with one another. The product is isolated by column chromatography using ethyl acetate/n-hexane (1:3) as eluent, the product N-methyl-N-phenylethylaniline being obtained as a yellow liquid.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(OCC)(=O)C.CCCCCC>[CH3:1][N:2]([CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted with one another
CUSTOM
Type
CUSTOM
Details
The product is isolated by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=CC=C1)CCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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